methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-{[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of triazole, thiophene, and cyclooctane structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. The triazole moiety can be synthesized via the cyclocondensation of hydrazine derivatives with carbonyl compounds under acidic conditions . The thiophene ring is often constructed through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactors to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, reducing the formation of by-products and enhancing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound is particularly effective as an aromatase inhibitor, blocking the conversion of androgens to estrogens, which is a crucial step in the treatment of hormone-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler analog that lacks the thiophene and cyclooctane structures but shares the triazole ring.
Methyl-1H-1,2,4-triazole-3-carboxylate: A related compound used as a precursor in the synthesis of nucleoside analogues.
4-Methyl-4H-1,2,4-triazol-3-ylmethanol: Another triazole derivative with different functional groups and applications.
Uniqueness
METHYL 2-{[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of triazole, thiophene, and cyclooctane structures, which confer distinct chemical and biological properties. This compound’s ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable target for further research and development .
Properties
Molecular Formula |
C16H20N4O3S2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H20N4O3S2/c1-23-15(22)13-10-6-4-2-3-5-7-11(10)25-14(13)19-12(21)8-24-16-17-9-18-20-16/h9H,2-8H2,1H3,(H,19,21)(H,17,18,20) |
InChI Key |
AKSPZQGNEKAYTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CSC3=NC=NN3 |
Origin of Product |
United States |
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